An In-depth Technical Guide to 4,4'-Vinylenedipyridine: Chemical Properties and Structure
An In-depth Technical Guide to 4,4'-Vinylenedipyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Vinylenedipyridine, also known as trans-1,2-bis(4-pyridyl)ethylene, is a symmetrical organic compound belonging to the dipyridine derivative family.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it a versatile building block and ligand in various fields of chemical research. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, tailored for professionals in research and development.
Chemical Structure and Identification
4,4'-Vinylenedipyridine consists of two pyridine rings linked by a trans-ethene bridge. This conjugation influences its electronic and photophysical properties.
Molecular Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-[(E)-2-pyridin-4-ylethenyl]pyridine[2][3] |
| CAS Number | 13362-78-2[1][2][4][5] |
| Molecular Formula | C₁₂H₁₀N₂[1][5][6] |
| Molecular Weight | 182.22 g/mol [1][5] |
| Synonyms | trans-1,2-Bis(4-pyridyl)ethylene, 1,2-Di(4-pyridyl)ethylene, (E)-1,2-di(pyridin-4-yl)ethene[1][3][5] |
Physicochemical Properties
The physical and chemical properties of 4,4'-Vinylenedipyridine are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
Table of Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Light brown to dark brown crystalline powder | [1][4] |
| Melting Point | 148-152 °C | [1][2][4][6] |
| Boiling Point (Predicted) | 334.1 ± 11.0 °C | [1][2][4] |
| Density (Predicted) | 1.145 ± 0.06 g/cm³ | [1][4][6] |
| pKa (Predicted) | 5.50 ± 0.26 | [1][2][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][4][6] |
| Storage Temperature | Room Temperature, in a dark, dry, and sealed container |[1][4][6] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the characterization of 4,4'-Vinylenedipyridine.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by three main signals: a doublet at approximately δ 8.62 (d, J = 4Hz, 4H) corresponding to the aromatic protons adjacent to the nitrogen atoms, a doublet at δ 7.61 (d, J = 4Hz, 4H) for the other aromatic protons, and a singlet at δ 7.55 (s, 2H) for the vinylic protons.[1]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[7]
-
Mass Spectrometry (GC-MS): The mass spectrum shows a prominent molecular ion peak corresponding to its molecular weight.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands for C=C stretching of the vinyl group and the pyridine rings.[8]
Synthesis and Experimental Protocols
A common method for the synthesis of 4,4'-Vinylenedipyridine involves the reaction of 4-methylpyridine with 4-pyridinecarboxaldehyde.[1]
Experimental Protocol: Synthesis from 4-Methylpyridine and 4-Pyridinecarboxaldehyde
Objective: To synthesize trans-1,2-bis(4-pyridyl)ethene.
Materials:
-
4-Methylpyridine
-
4-Pyridinecarboxaldehyde
-
Lithium diisopropylamide (LDA) solution in THF
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
In a round-bottom flask under an inert atmosphere, a solution of LDA (e.g., 3.0 mL of a 1.5 M solution in THF, 4.32 mmol) is cooled to -70 °C.[1]
-
To this cooled solution, 4-methylpyridine (400 μL, 4.12 mmol) is added dropwise with stirring.[1]
-
Under light-avoiding conditions, 4-pyridinecarboxaldehyde (465 μL, 4.12 mmol) is added slowly to the reaction mixture.[1]
-
After the addition is complete, 10 mL of acetic acid is added, and the mixture is refluxed for 24 hours. The solution is expected to turn yellow.[1]
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a light yellow solid.[1]
-
The crude product is purified by column chromatography on silica gel to afford the pure 4,4'-Vinylenedipyridine.[1]
Caption: Synthetic workflow for 4,4'-Vinylenedipyridine.
Reactivity and Applications
4,4'-Vinylenedipyridine is a valuable compound in several areas of chemistry due to its structural and electronic properties.
-
Coordination Chemistry: The pyridine nitrogen atoms act as excellent ligands for coordinating with metal ions, leading to the formation of a wide variety of metal-organic frameworks (MOFs) and coordination polymers.[1][4] These materials have potential applications in gas storage, catalysis, and sensing.
-
Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules and is used in reactions such as the Suzuki coupling.[1][4]
-
Polymer Science: It can be used as a monomer or a cross-linking agent in the synthesis of polymers.[1][4] The resulting polymers often exhibit interesting electronic or optical properties.
-
Peptide Synthesis: It has also been utilized as a reagent in the synthesis of peptides and peptidomimetics.[1][4]
Caption: Applications of 4,4'-Vinylenedipyridine.
Safety Information
4,4'-Vinylenedipyridine is irritating to the eyes, respiratory system, and skin.[2][6] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[2][6] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2][6]
Conclusion
4,4'-Vinylenedipyridine is a compound of significant interest due to its unique structural features and versatile reactivity. Its ability to act as a rigid linker and a bidentate ligand makes it a cornerstone in the construction of supramolecular assemblies and functional materials. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.
References
- 1. 4,4'-Vinylenedipyridine | 13362-78-2 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 4,4'-Vinylenedipyridine CAS#: 13362-78-2 [m.chemicalbook.com]
- 5. Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | C12H10N2 | CID 776222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
